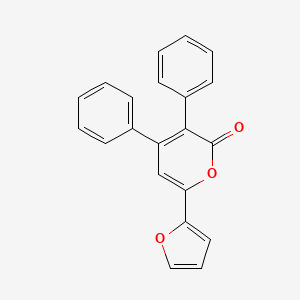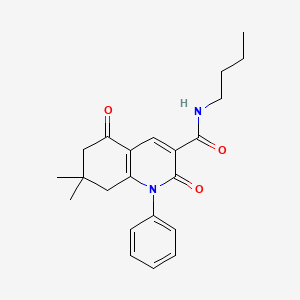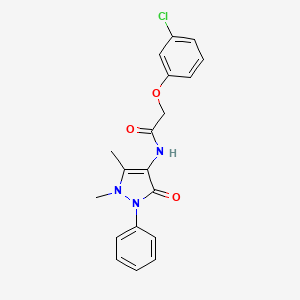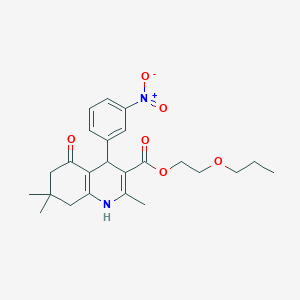
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one, also known as FDP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. FDP is a heterocyclic compound that belongs to the class of pyranones.
Wirkmechanismus
The mechanism of action of 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. This compound binds to the active site of these enzymes, preventing them from catalyzing the breakdown of these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the levels of oxidative stress in the brain. This compound has also been shown to have anti-inflammatory effects, which can reduce the damage caused by neuroinflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one in lab experiments is its ability to inhibit the activity of multiple enzymes involved in the breakdown of neurotransmitters. This makes it a useful tool for studying the role of these enzymes in various neurological disorders. However, one of the limitations of using this compound is its relatively low potency compared to other inhibitors of these enzymes. This can make it difficult to achieve complete inhibition of enzyme activity in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one. One area of research is the development of more potent inhibitors of the enzymes targeted by this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Synthesemethoden
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one can be synthesized using a variety of methods. One of the most common methods is the condensation of 2-furylacrolein with benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has been extensively used in scientific research due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-3,4-diphenylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-19(24-21)18-12-7-13-23-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYTCMCVSOWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)

![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)

![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)
![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)

![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
